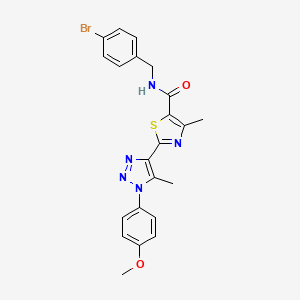
N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves several steps, including acid-catalyzed reactions, condensation processes, and various functional group transformations. For instance, the synthesis of similar molecules has been performed through reactions involving ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes, showcasing the versatility and complexity of synthesizing these heterocyclic compounds (Bekircan et al., 2008; Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through various spectroscopic methods, including infrared, nuclear magnetic resonance, mass spectroscopy, and single crystal X-ray diffraction, providing detailed insights into the molecular geometry and electronic structure (Alotaibi et al., 2018).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, leading to the formation of various derivatives with potentially diverse biological activities. The reaction mechanisms often involve condensation, cyclization, and nucleophilic substitution, highlighting the chemical reactivity and functional versatility of the triazole core (Bekircan et al., 2008).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structure, are critical for understanding the behavior of these compounds under various conditions. For example, the crystal packing and hydrogen bonding patterns can significantly influence the solubility and melting points, which are crucial for their potential applications (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives are largely defined by their electronic structure, as well as their ability to undergo various chemical reactions. Studies involving DFT calculations have been used to predict reactivity, stability, and other chemical properties, providing insights into their potential utility in various applications (Beytur & Avinca, 2021).
科学的研究の応用
Synthesis and Biological Activities
Facile Synthesis and Biological Activities : The compound N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is part of a broader category of organic molecules that have shown significant biological activity and applications in medicinal and diagnostic areas. One study focused on the synthesis, characterization, and exploration of the biological profile of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one. The study revealed that the compound exists predominantly in a specific conformation and crystallizes in a particular system. Importantly, it demonstrated moderate enzyme inhibition potential, suggesting possible applications in controlling diseases like Alzheimer's and diabetes. The research emphasized the potential of such compounds in the design and development of potent enzyme inhibitors (Saleem et al., 2018).
Enzyme Inhibitory Activity
Synthesis of Benzimidazole‐1,2,3‐triazole Hybrids as Tyrosinase Inhibitors : Another research area explores the synthesis of benzimidazole‐1,2,3‐triazole hybrids containing substituted benzyl moieties. These hybrids have been evaluated for their inhibitory activity against mushroom tyrosinase. The study identified specific hybrids that exhibited effective inhibitory activity, comparable to that of a reference drug. These findings suggest the potential application of such compounds in cosmetics, medicine, or the food industry, highlighting their relevance in the development of new enzyme inhibitors (Mahdavi et al., 2018).
Antioxidant Activity
Antioxidant Activity of Synthesized Compounds : A study described the synthesis and antioxidant activity of new 1,4-disubstituted 1,2,3-triazoles. The compounds were obtained through a semi-synthetic process and exhibited moderate antioxidant activity. The study highlights the possibility of developing new antioxidant agents based on these compounds (DA Cunha Lima et al., 2021).
Anticancer Activity
Syntheses of Phenylpyrazolodiazepin-7-ones and Their Antiproliferative Effects : Research has also been conducted on the syntheses and antiproliferative activities of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives on melanoma cells. The study aimed to identify conformationally rigid analogs and evaluated their antiproliferative activities against specific cancer cell lines. The results suggested the potential of these compounds as antiproliferative agents, with some showing competitive activities to known standards (Kim et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2S/c1-13-20(21(29)24-12-15-4-6-16(23)7-5-15)31-22(25-13)19-14(2)28(27-26-19)17-8-10-18(30-3)11-9-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMIPTSAMQUSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


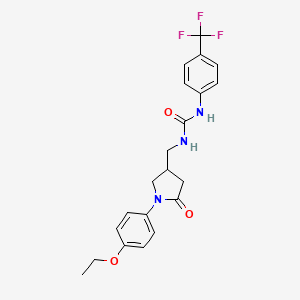
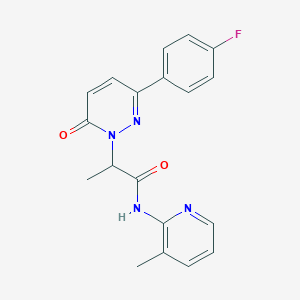


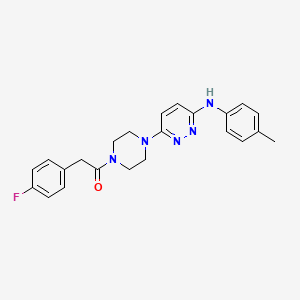
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)
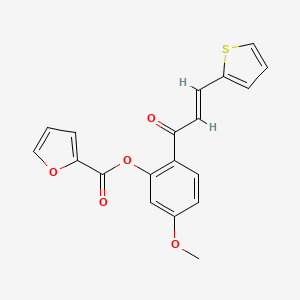

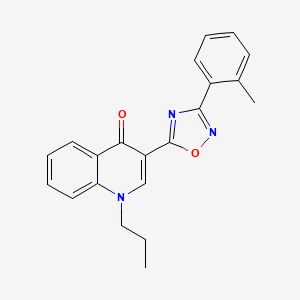
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)